Cas no 462-89-5 (N-(2,2-difluoroethyl)-2,2-difluoroethanamine)

N-(2,2-Difluoroethyl)-2,2-difluoroethanamine is a fluorinated amine compound characterized by its unique difluoroethyl substituents on both the nitrogen and the adjacent carbon atoms. This structure imparts enhanced stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. The presence of fluorine atoms improves metabolic resistance and bioavailability, which is advantageous in drug design for prolonged activity. Its bifunctional nature allows for versatile reactivity, serving as a building block in the synthesis of more complex fluorinated molecules. The compound's high purity and well-defined chemical properties ensure reproducibility in research and industrial processes. Its potential applications include use as an intermediate in the development of bioactive compounds with improved pharmacokinetic profiles.
N-(2,2-difluoroethyl)-2,2-difluoroethanamine structure
462-89-5 structure
Product Name:N-(2,2-difluoroethyl)-2,2-difluoroethanamine
CAS No:462-89-5
MF:C4H7F4N
MW:145.098695039749
CID:1517397
PubChem ID:23323251
Update Time:2025-07-02

N-(2,2-difluoroethyl)-2,2-difluoroethanamine Chemical and Physical Properties

Names and Identifiers

    • N-(2,2-difluoroethyl)-2,2-difluoroethanamine
    • ethanamine, N-(2,2-difluoroethyl)-2,2-difluoro-
    • LogP
    • N-ethyl-N,2,2,2-tetrafluoroethanamine
    • TETRAFLUORODIETHYLAMINE
    • FJPCRAPMCMURRO-UHFFFAOYSA-N
    • Bis(2,2-difluoroethyl)amine
    • AKOS006348136
    • 462-89-5
    • SCHEMBL10821968
    • EN300-395682
    • Inchi: 1S/C4H7F4N/c5-3(6)1-9-2-4(7)8/h3-4,9H,1-2H2
    • InChI Key: FJPCRAPMCMURRO-UHFFFAOYSA-N
    • SMILES: FC(CNCC(F)F)F

Computed Properties

  • Exact Mass: 145.05151
  • Monoisotopic Mass: 145.05146188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 57.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

N-(2,2-difluoroethyl)-2,2-difluoroethanamine Pricemore >>

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